6-Isoquinolinol, 7-bromo-
Overview
Description
6-Isoquinolinol, 7-bromo- is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are significant in organic chemistry due to their presence in various natural alkaloids and their wide range of biological activities . The bromination at the 7th position of 6-Isoquinolinol introduces unique chemical properties that make it valuable for various applications in scientific research and industry .
Preparation Methods
The synthesis of 6-Isoquinolinol, 7-bromo- can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been developed to provide efficient synthesis routes for isoquinoline and its derivatives . Industrial production methods often utilize these synthetic routes to produce the compound on a larger scale.
Chemical Reactions Analysis
6-Isoquinolinol, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Isoquinolinol, 7-bromo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Isoquinolinol, 7-bromo- involves its interaction with specific molecular targets and pathways. The bromine atom at the 7th position can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Isoquinolinol, 7-bromo- can be compared with other similar compounds, such as:
Quinoline: A structural isomer of isoquinoline, quinoline has different chemical properties and applications.
Isoquinoline: The parent compound of 6-Isoquinolinol, 7-bromo-, isoquinoline itself is widely studied for its biological activities.
Other brominated isoquinoline derivatives: These compounds share similar chemical properties but differ in their specific substitution patterns and resulting activities. The uniqueness of 6-Isoquinolinol, 7-bromo- lies in its specific bromination at the 7th position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromoisoquinolin-6-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVIZUGPRYWEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630338 | |
Record name | 7-Bromoisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666735-08-6 | |
Record name | 7-Bromoisoquinolin-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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